molecular formula C14H11IN2O B3157992 5-(benzyloxy)-3-iodo-1H-indazole CAS No. 854632-98-7

5-(benzyloxy)-3-iodo-1H-indazole

Cat. No. B3157992
M. Wt: 350.15 g/mol
InChI Key: SKKMIHDCBIUHRL-UHFFFAOYSA-N
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Description

“5-(benzyloxy)-3-iodo-1H-indazole” is a chemical compound that belongs to the class of indazoles. Indazoles are a type of heterocyclic aromatic organic compound, which means they contain a benzene ring fused to a pyrazole ring . The “5-(benzyloxy)” part indicates a benzyloxy group attached to the 5th position of the indazole ring, and the “3-iodo” part indicates an iodine atom attached to the 3rd position .


Molecular Structure Analysis

The molecular structure of “5-(benzyloxy)-3-iodo-1H-indazole” would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, FT-IR, UV-Vis, and XRD are often used to elucidate the structure of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving “5-(benzyloxy)-3-iodo-1H-indazole” would depend on its reactivity and the conditions under which the reactions are carried out. For instance, boronic esters, which are similar to benzyloxy compounds, can undergo various transformations including oxidations, aminations, halogenations, and carbon-carbon bond formations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(benzyloxy)-3-iodo-1H-indazole” would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodologies : The synthesis of indazole derivatives like 5-(benzyloxy)-3-iodo-1H-indazole often involves multiple steps, including hydrogenation, acetylation, nucleophilic substitution, diazotization, and aminolysis. These processes utilize starting materials like 2-methyl-3-nitrophenol, and the procedures are characterized by high yields and straightforward handling (Tang Yan-feng, 2012).

  • Chemical Modifications : Indazole derivatives undergo directed lithiation, allowing for the introduction of various substituents such as carbon, halogen, sulfur, silicon, and tin. This enables the generation of a wide range of structurally diverse compounds, useful for various applications in chemistry and pharmacology (P. Uhlmann et al., 1997).

Applications in Medicinal Chemistry

  • Antimicrobial Activity : Certain indazole derivatives have been studied for their antimicrobial properties. They exhibit broad-spectrum activity against microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis, showing potential as scaffolds for new drug development (T. Ertan-Bolelli et al., 2016).

  • Drug Discovery : Indazoles, including variants of 5-(benzyloxy)-3-iodo-1H-indazole, are increasingly important in drug discovery. They serve as isosteres for structures like indoles and benzimidazoles, interacting with various biological targets. Their synthesis, especially regioselective formation, is crucial for their application in medicinal chemistry (N. Halland et al., 2009).

Photophysical and Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) : Some indazole derivatives exhibit properties suitable for OLED applications. Their high fluorescence quantum yields and good thermal stability make them potential candidates for use as deep-blue emitters in OLED technology (Yajuan Zhang et al., 2013).

Safety And Hazards

The safety and hazards associated with “5-(benzyloxy)-3-iodo-1H-indazole” would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow safety guidelines to minimize risk .

Future Directions

The future directions for research on “5-(benzyloxy)-3-iodo-1H-indazole” could involve exploring its potential uses, optimizing its synthesis, studying its reactivity, and investigating its mechanism of action .

properties

IUPAC Name

3-iodo-5-phenylmethoxy-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O/c15-14-12-8-11(6-7-13(12)16-17-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKMIHDCBIUHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(NN=C3C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-3-iodo-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Laufer, G Ng, Y Liu, NKB Patel, LG Edwards… - Bioorganic & medicinal …, 2014 - Elsevier
TTK kinase was identified by in-house siRNA screen and pursued as a tractable, novel target for cancer treatment. A screening campaign and systematic optimization, supported by …
Number of citations: 37 www.sciencedirect.com

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